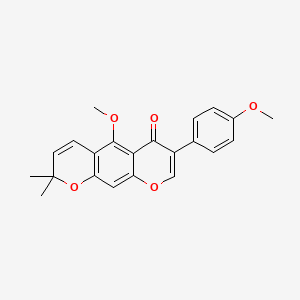

Alpinumisoflavone dimethyl ether

Description

Alpinumisoflavone dimethyl ether (C₂₂H₂₀O₅) is a methylated derivative of alpinumisoflavone, a prenylated isoflavonoid primarily isolated from plants such as Cissus incisa () and Pinus massoniana (). This compound belongs to the flavonoid class and is characterized by the addition of two methyl groups (-OCH₃) at specific hydroxyl positions, altering its physicochemical properties compared to its non-methylated counterpart. Its molecular weight (364.13 g/mol) and structure contribute to distinct bioactivities, including cytotoxic effects against cancer cell lines, as observed in pharmacological studies .

Environmental stressors, such as low light and drought, reduce its production in Pinus massoniana, suggesting a role in plant stress adaptation .

Properties

CAS No. |

34086-56-1 |

|---|---|

Molecular Formula |

C22H20O5 |

Molecular Weight |

364.39 |

IUPAC Name |

5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C22H20O5/c1-22(2)10-9-15-17(27-22)11-18-19(21(15)25-4)20(23)16(12-26-18)13-5-7-14(24-3)8-6-13/h5-12H,1-4H3 |

SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Bioactivity and Mechanisms

- Cytotoxicity: this compound exhibits moderate cytotoxicity compared to non-methylated alpinumisoflavone, which shows broader anticancer activity through mitochondrial depolarization and ER stress pathways . The dimethyl ether derivative’s specificity for H2108 and H1299 cells suggests structural methylation may enhance selectivity for certain cancer types .

- Estrogenic Effects: Unlike abyssinone V-4'-methyl ether, which binds both ERα and ERβ receptors to exert estrogenic effects , this compound lacks reported hormonal activity, indicating functional divergence due to methylation patterns.

- Environmental Modulation: The reduced production of this compound under stress in Pinus massoniana contrasts with the stress-induced accumulation of other flavonoids, implying a unique regulatory role in plant defense .

Structural Impact on Pharmacokinetics

Methylation typically reduces polarity, enhancing lipid solubility and membrane permeability. For example, quercetin dimethyl ether derivatives show improved bioavailability compared to their hydroxylated analogs . This compound’s methyl groups likely confer similar advantages, though its exact pharmacokinetic profile requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.